4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE
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Overview
Description
4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Scientific Research Applications
4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and thiazole rings, have been reported to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels involved in critical cellular processes.
Mode of Action
Based on the structural similarity to other imidazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole and thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
The synthesis of 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities. 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE is unique due to its specific cyano and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c20-10-15(11-22-16-8-6-14(7-9-16)18(21)24)19-23-17(12-25-19)13-4-2-1-3-5-13/h1-9,11-12,22H,(H2,21,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQPZBAIONKJNE-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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